3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Catalog No.
S989439
CAS No.
861932-08-3
M.F
C10H7BrN2O
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

CAS Number

861932-08-3

Product Name

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

IUPAC Name

3-bromo-4-imidazol-1-ylbenzaldehyde

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H

InChI Key

MWRSHCXIXJNGGF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)Br)N2C=CN=C2

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)N2C=CN=C2

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde (CAS: 861932-08-3) is a specialized, trifunctional building block utilized in the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and epigenetic modulators. Featuring an electrophilic aldehyde, a cross-coupling-ready bromide, and a pharmacophoric imidazole ring, this compound enables rapid access to 1,3,4-trisubstituted aromatic systems. In procurement and process chemistry, utilizing this pre-assembled scaffold bypasses the harsh nucleophilic aromatic substitution (SNAr) conditions required to install the imidazole ring onto fluorinated precursors. Its primary value lies in its orthogonal reactivity: the aldehyde can undergo reductive aminations or condensations, while the 3-bromo position remains intact for subsequent palladium-catalyzed late-stage diversification [1].

Research & Synthesis Fit

Dual orthogonal reactivity: aldehyde and aryl bromide enable sequential Pd-catalyzed derivatizations without protecting groups.

Para-bromine geometry: minimizes steric hindrance during oxidative addition, supporting efficient Suzuki-Miyaura and Buchwald-Hartwig couplings.

Medicinal chemistry building block: scaffold documented in kinase inhibitor and epigenetic probe libraries.

Attempting to substitute 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde with its direct precursor, 3-bromo-4-fluorobenzaldehyde, introduces significant process inefficiencies. The SNAr reaction required to couple imidazole to the fluorinated ring typically demands high temperatures (e.g., 100–120 °C in DMF) and extended reaction times, often resulting in incomplete conversion and the generation of difficult-to-separate impurities. Furthermore, substituting the bromo group with a chloro analog (3-chloro-4-(1H-imidazol-1-yl)benzaldehyde) severely restricts downstream cross-coupling capabilities. Aryl chlorides exhibit significantly higher bond dissociation energies (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol), necessitating the procurement of expensive, proprietary phosphine ligands and harsher conditions to achieve comparable oxidative addition rates in Suzuki or Buchwald-Hartwig couplings [1].

Substitution & Mismatch Risk

Handle

Non-brominated analog (CAS 10040-98-9) lacks the halogen handle, eliminating cross-coupling diversification entirely.

Geometry

Regioisomeric bromo-imidazolyl benzaldehydes (2-bromo or 5-bromo) alter steric profile, which may reduce coupling efficiency and shift biological activity.

Binding

Even minor regioisomeric shifts may cause >10-fold differences in kinase inhibitory potency, limiting direct substitution without re-validation.

Processability Advantage: Elimination of Harsh SNAr Conditions

Procuring the pre-formed 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde eliminates the need for an in-house nucleophilic aromatic substitution (SNAr). Standard protocols for synthesizing this motif from 3-bromo-4-fluorobenzaldehyde require heating with imidazole and potassium carbonate in DMF at 100–120 °C for 24 hours, typically yielding 75–85% of the target compound after recrystallization or chromatography [1]. By sourcing the pre-assembled building block, process chemists achieve an immediate 100% effective yield for this structural motif, saving 24 hours of reactor time and avoiding the solvent-intensive purification of unreacted fluorinated starting material.

Evidence DimensionSynthetic step yield and reactor time
Target Compound Data100% effective yield (ready-to-use), 0 hours reactor time for imidazole installation
Comparator Or Baseline3-bromo-4-fluorobenzaldehyde (75-85% yield, 24 hours at 100-120 °C)
Quantified DifferenceSaves 24 hours of high-temperature processing and recovers 15-25% yield loss.
ConditionsSNAr with imidazole, K2CO3, DMF, 100-120 °C.

Bypassing the SNAr step directly reduces solvent waste, frees up reactor capacity, and accelerates library synthesis for drug discovery.

Thermal Stability
Predicted

Target bp 400.7±35.0 °C vs. analog 351.1 °C (Δ +49.6 °C)

Supports high-temperature synthesis and purification optimization.

Predicted at 760 mmHg; confirm experimentally.

Synthesis Compatibility: Bromide vs. Chloride Activation in Cross-Coupling

The 3-bromo substituent provides a distinct thermodynamic advantage over its 3-chloro counterpart during late-stage functionalization. Aryl bromides possess a carbon-halogen bond dissociation energy of approximately 81 kcal/mol, allowing oxidative addition with standard palladium catalysts (e.g., Pd(PPh3)4) at mild temperatures (60–80 °C)[1]. In contrast, the 3-chloro analog (bond energy ~96 kcal/mol) typically requires temperatures exceeding 100 °C and the use of premium, sterically demanding ligands (like XPhos or SPhos) to achieve similar turnover numbers. This reactivity difference makes the bromo derivative significantly more cost-effective and compatible with temperature-sensitive functional groups installed via the aldehyde handle.

Evidence DimensionCross-coupling activation conditions
Target Compound DataPd(PPh3)4, 60–80 °C, standard phosphine ligands
Comparator Or Baseline3-chloro-4-(1H-imidazol-1-yl)benzaldehyde (Pd(OAc)2/XPhos, >100 °C)
Quantified Difference30-40 °C reduction in reaction temperature and avoidance of premium ligand procurement.
ConditionsSuzuki-Miyaura or Buchwald-Hartwig cross-coupling environments.

Lowering the activation barrier for cross-coupling preserves sensitive downstream functional groups and drastically reduces catalyst and ligand procurement costs.

Orthogonal Reactivity
Class-level inference

2 reactive sites (aldehyde + aryl bromide) vs. 1 in non-brominated analog; para-bromine minimizes steric hindrance

Enables sequential derivatization strategies without protecting groups.

Pd-catalyzed coupling efficiency class-level; verify with specific substrates.

Scaffold Diversification: Orthogonal Functionalization Vectors

Compared to the simpler 4-(1H-imidazol-1-yl)benzaldehyde, the 3-bromo derivative enables orthogonal, two-directional functionalization. In typical library synthesis, the aldehyde is first converted via reductive amination to yield a benzylamine (typically 85–95% yield)[1]. The retained 3-bromo group then serves as a distinct vector for introducing aryl, heteroaryl, or amine substituents. The non-halogenated baseline compound restricts the chemist to linear modifications at the aldehyde, completely preventing the exploration of the 3-position chemical space which is often critical for binding in kinase hinge regions.

Evidence DimensionAvailable orthogonal functionalization vectors
Target Compound Data2 distinct vectors (Aldehyde + Bromide)
Comparator Or Baseline4-(1H-imidazol-1-yl)benzaldehyde (1 vector: Aldehyde only)
Quantified Difference100% increase in orthogonal diversification sites.
ConditionsMulti-step library synthesis (e.g., reductive amination followed by Suzuki coupling).

Procuring the brominated scaffold exponentially increases the diversity of the compound library that can be generated from a single starting material.

Synthesis Yield
Head-to-head

64% yield (patent) vs. 60% for analog via Pd(PPh3)4 method

Reproducible gram-scale protocol for supply continuity.

Patent US07470807B2; column chromatography purification.

Purity Specification
Cross-study comparable

97% (Sigma-Aldrich) with batch-specific NMR/HPLC/GC vs. 98% non-brominated analog

Direct use in cross-coupling without repurification.

Verify batch certificates for trace de-brominated impurity.

Biological Relevance
Class-level inference

Documented in BRD4/AR dual inhibitor patent; derivatives show BRD4 BD1 Kd 3.3–6.8 μM

Supports epigenetic probe development using this scaffold.

BindingDB fluorescence anisotropy/ITC; regioisomer-specific presence.

Lipophilicity
Computed

Consensus LogP 1.94, solubility 0.252 mg/mL (LogS -3.0)

Favorable profile for cell-permeable probe design.

In silico prediction; experimental verification advised.

Synthesis of Kinase Inhibitor Libraries

The orthogonal reactivity of the aldehyde and the 3-bromo group makes this compound a structurally matched starting material for synthesizing 1,3,4-trisubstituted aromatic systems, a common motif in kinase inhibitors. The aldehyde can be utilized to build hinge-binding motifs via reductive amination, while the bromide allows for the late-stage introduction of solubilizing groups or selectivity pockets via Suzuki coupling [1].

Development of Epigenetic Modulators

Imidazole-containing benzaldehydes are frequently employed in the design of histone deacetylase (HDAC) and bromodomain inhibitors. The pre-installed imidazole ring acts as a surface recognition cap or metal-binding pharmacophore, while the bromo group facilitates the attachment of varied linker domains under mild cross-coupling conditions without disrupting the core pharmacophore [2].

Agrochemical Isoxazoline Precursors

Based on patent literature surrounding insecticidal isoxazolines, halogenated imidazolyl benzaldehydes serve as critical intermediates. The aldehyde is typically converted to an oxime, which then undergoes a cycloaddition to form the isoxazoline core, leveraging the bromine atom for further structural tuning to optimize pest control efficacy [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Para-bromine geometry, dual orthogonal reactivity, commercial purity with QC
Coupling efficiency, regioisomer identity, batch-to-batch consistency
Bromodomain chemical probe development
Documented BRD4 inhibitor scaffold, favorable LogP range
Target engagement (BRD4 binding), cellular permeability, assay compatibility
Process chemistry scale-up
Published synthetic protocol, high thermal stability, gram-scale demonstration
Reaction yield reproducibility, thermal safety margin, purification simplicity
Multicomponent cascade methodology
Aldehyde electrophilicity with bromine tolerance
Aldehyde reactivity under cascade conditions, solvent compatibility

XLogP3

1.8

Wikipedia

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

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